1-(Cyclopropylmethyl)-4-(2-phenylpyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid
CAS No.:
Cat. No.: VC13673108
Molecular Formula: C19H17N3O2
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17N3O2 |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | 1-(cyclopropylmethyl)-4-(2-phenylpyrimidin-5-yl)pyrrole-2-carboxylic acid |
| Standard InChI | InChI=1S/C19H17N3O2/c23-19(24)17-8-15(12-22(17)11-13-6-7-13)16-9-20-18(21-10-16)14-4-2-1-3-5-14/h1-5,8-10,12-13H,6-7,11H2,(H,23,24) |
| Standard InChI Key | OSRLVTWYSJIARO-UHFFFAOYSA-N |
| SMILES | C1CC1CN2C=C(C=C2C(=O)O)C3=CN=C(N=C3)C4=CC=CC=C4 |
| Canonical SMILES | C1CC1CN2C=C(C=C2C(=O)O)C3=CN=C(N=C3)C4=CC=CC=C4 |
Introduction
Structural and Physicochemical Characterization
Molecular Architecture
The compound’s structure is defined by three key components:
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Pyrrole Ring: A five-membered aromatic ring with one nitrogen atom, contributing to π-conjugation and hydrogen-bond acceptor capacity.
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Cyclopropylmethyl Substituent: A strained cyclopropane ring fused to a methylene group, enhancing lipophilicity and steric bulk.
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2-Phenylpyrimidin-5-yl Group: A pyrimidine ring substituted at position 5 with a phenyl group, introducing aromatic interactions and potential π-π stacking.
This arrangement suggests a balance between polar and hydrophobic regions, influencing solubility and binding affinity.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 319.4 g/mol | |
| SMILES Code | C1CC1CN2C=C(C=C2C(=O)O)C3=CN=C(N=C3)C4=CC=CC=C4 | |
| InChI Key | OSRLVTWYSJIARO-UHFFFAOYSA-N |
Comparative Analysis with Pyrrole-2-carboxylic Acid
Pyrrole-2-carboxylic acid (, CAS 634-97-9), a simpler analog, shares the pyrrole-carboxylic acid motif but lacks the cyclopropylmethyl and pyrimidine substituents. Key differences include:
| Feature | 1-(Cyclopropylmethyl)-4-(2-phenylpyrimidin-5-yl)-1H-pyrrole-2-carboxylic Acid | Pyrrole-2-carboxylic Acid |
|---|---|---|
| Molecular Weight | 319.4 g/mol | 111.1 g/mol |
| Aromatic Substituents | Pyrimidine, phenyl rings | None |
| Biological Activity | Potential neuroactive properties | Degradation product of sialic acids |
| Solubility | Moderate (estimated from structural analogs) | High (13.4 mg/mL in water) |
Data sources: for pyrrole-2-carboxylic acid; for the target compound.
Synthetic Pathways and Challenges
Proposed Multi-Step Synthesis
The synthesis likely involves sequential functionalization of the pyrrole core. A plausible route includes:
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Formation of the Pyrrole Ring: Cyclization of suitable precursors (e.g., β-keto esters or amides).
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Introduction of the Cyclopropylmethyl Group: Nucleophilic substitution or alkylation at the pyrrole nitrogen.
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Pyrimidine Ring Assembly: Cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to attach the 2-phenylpyrimidin-5-yl moiety.
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Carboxylation: Oxidation or carboxylation of a methyl group at position 2.
Critical Reaction Steps
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Pyrrole Ring Formation | β-Keto ester + NH₃, heat | Core scaffold synthesis |
| Cyclopropylmethyl Installation | Cyclopropylmethyl bromide, base | N-alkylation |
| Pyrimidine Coupling | Pd catalyst, arylboronic acid | C–C bond formation |
| Carboxylation | KMnO₄, acidic conditions | Oxidation to carboxylic acid |
Note: Exact conditions are proprietary due to limited published data.
Challenges and Optimization
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Steric Hindrance: The cyclopropylmethyl group may impede reactions at adjacent positions.
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Regioselectivity: Ensuring the pyrimidine substituent attaches at position 4 rather than 3 or 5.
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Purity Control: Multi-step processes demand rigorous purification (e.g., column chromatography).
| Target Site | Interaction Type | Structural Basis |
|---|---|---|
| Receptor Hydrophobic Pocket | Van der Waals interactions | Cyclopropylmethyl group |
| Hydrogen-Bonding Site | Donor-acceptor pairing | Pyrimidine N atoms |
| Aromatic Cleft | π-π stacking | Phenyl group |
Comparative Pharmacological Profiles
Interaction Studies and Research Methodologies
Experimental Approaches
| Technique | Application | Advantages |
|---|---|---|
| Fluorescence Spectroscopy | Binding affinity quantification | High sensitivity, real-time monitoring |
| Surface Plasmon Resonance (SPR) | Kinetic analysis of ligand-receptor interactions | Direct measurement of association/dissociation rates |
| Molecular Docking | Predictive modeling of binding | Rapid screening of analogs |
Case Study: Docking with a Hypothetical Target
A computational model (e.g., AutoDock Vina) could predict binding to a kinase active site:
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Key Interactions:
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Cyclopropylmethyl group occupying a hydrophobic pocket.
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Pyrimidine N atoms forming hydrogen bonds with backbone residues.
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Phenyl ring engaging in π-π interactions with aromatic residues.
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Structural Analogies and Derivatives
Close Structural Relatives
Patent-Protected Derivatives
The WO2020079205A1 patent describes pyrimidonyl-piperidinyl compounds with anti-inflammatory applications, suggesting a broader pharmacological relevance for pyrimidine-pyrrole hybrids .
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